Methyl 3-[4-(methylamino)phenyl]propanoate
Description
Contextual Significance of Phenylpropanoate Ester Derivatives
Phenylpropanoate esters are a class of organic compounds characterized by a phenyl group attached to a three-carbon propanoate chain with a methyl ester group. This structural framework is prevalent in a variety of natural products and synthetically important molecules. researchgate.net Phenylpropanoids, in general, are a diverse family of compounds derived from the amino acids phenylalanine and tyrosine, and they play numerous roles in plants, including defense, signaling, and structural support.
The ester functionality in these derivatives, such as the methyl group in methyl 3-phenylpropanoate, offers a versatile handle for further chemical transformations. wikipedia.org Esters can undergo hydrolysis to the corresponding carboxylic acids, reduction to alcohols, and can react with various nucleophiles to form amides or other esters. pearson.comnumberanalytics.com This reactivity makes them valuable intermediates in the synthesis of more complex molecules. For instance, derivatives of phenylpropanoic acid have been utilized in the synthesis of compounds with antimicrobial and anticancer activities. nih.govnih.gov
Importance of Amino-Substituted Aromatic Compounds as Synthetic Scaffolds
Amino-substituted aromatic compounds, particularly anilines and their derivatives, are fundamental building blocks in organic synthesis. The amino group is a powerful directing group in electrophilic aromatic substitution and can be readily transformed into a wide array of other functional groups. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netiloencyclopaedia.org
The presence of an amino group on an aromatic ring can significantly influence the molecule's electronic properties and biological activity. jocpr.com In medicinal chemistry, the amino group can serve as a hydrogen bond donor or acceptor, crucial for binding to biological targets like proteins and enzymes. nih.gov Furthermore, modifications of the amino group, such as N-alkylation, can fine-tune the pharmacological profile of a drug candidate. nih.gov The versatility of amino-substituted aromatic scaffolds is demonstrated by their presence in a vast number of approved drugs and clinical candidates. acs.org
Overview of Research Trajectories for Methyl 3-[4-(methylamino)phenyl]propanoate and its Analogues
Given the limited direct research on this compound, its potential research trajectories can be inferred from studies on analogous compounds. The molecule combines the phenylpropanoate ester framework with an N-methylated aminophenyl group, suggesting several areas of interest.
One primary research direction is its use as a synthetic intermediate. The ester group can be hydrolyzed or otherwise modified, while the secondary amine can undergo further alkylation, acylation, or be incorporated into heterocyclic systems. This dual functionality makes it a potentially valuable scaffold for creating libraries of compounds for drug discovery.
Another area of interest is the investigation of its biological activity. Analogues, such as those with different substitution patterns on the aromatic ring or variations in the ester group, could be synthesized and screened for various pharmacological effects. For example, research on novel methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates has shown their potential as inhibitors of enzymes like CYP26A1. nih.gov This suggests that the core structure of this compound could be a starting point for developing new therapeutic agents.
Furthermore, the physicochemical properties of this compound and its analogues are of interest. The interplay between the electron-donating amino group and the electron-withdrawing ester group can influence the molecule's reactivity, stability, and spectroscopic characteristics. Studies on related N-methylated aminophenyl compounds could provide insights into the electronic and steric effects at play. semanticscholar.org
Below are data tables for analogous compounds, providing a reference for the potential properties of this compound.
Table 1: Physicochemical Properties of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Methyl 3-(phenylamino)propanoate | C10H13NO2 | 179.22 | nih.gov |
| N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | 198.26 | nih.gov |
| Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | C22H30N2O2 | 354.49 | mdpi.com |
Table 2: Spectroscopic Data for an Analogous Compound: Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
| Spectroscopic Data | Values | Reference |
| IR (ATR): ν (cm⁻¹) | 1724, 1612, 1516, 1346, 1265, 1234, 1130 | mdpi.com |
| ¹H NMR (400 MHz, CDCl₃): δ (ppm) | 7.20 (d, J = 8.5 Hz, 4H), 6.71 (d, J = 8.5 Hz, 4H), 4.26 (s, 1H), 3.55 (s, 3H), 2.93 (s, 12H), 1.28 (s, 6H) | mdpi.com |
| ¹³C NMR (101 MHz, CDCl₃): δ (ppm) | 178.6, 148.5, 130.4, 130.0, 112.7, 57.4, 51.7, 46.9, 41.0, 24.3 | mdpi.com |
| MS (EI): m/z (%) | 354 (M⁺, 3.6), 254 (65), 253 (100), 237 (47), 165 (12), 126 (39), 118 (13) | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[4-(methylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-10-6-3-9(4-7-10)5-8-11(13)14-2/h3-4,6-7,12H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVVCCSBPJYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 4 Methylamino Phenyl Propanoate
Reactions at the Ester Moiety
The ester group is a key site for nucleophilic acyl substitution, hydrolysis, and reduction reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester linkage in Methyl 3-[4-(methylamino)phenyl]propanoate can be cleaved through hydrolysis to yield 3-[4-(methylamino)phenyl]propanoic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the reaction is reversible and proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. numberanalytics.comlibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), results in an irreversible reaction that goes to completion. libretexts.org The hydroxide ion directly attacks the carbonyl carbon, leading to a carboxylate salt and methanol. libretexts.orgnumberanalytics.com This process is often referred to as saponification. libretexts.org
Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For instance, reacting this compound with ethanol (B145695) would produce Ethyl 3-[4-(methylamino)phenyl]propanoate and methanol. This reaction is typically an equilibrium process.
| Reaction Type | Catalyst | Reactants | Major Products | Key Features |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Ester, Water (excess) | Carboxylic Acid, Methanol | Reversible equilibrium libretexts.orglibretexts.org |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Ester, Base | Carboxylate Salt, Methanol | Irreversible, goes to completion libretexts.org |
| Transesterification | Acid or Base | Ester, Alcohol (R'OH) | New Ester, Methanol | Equilibrium process |
Reduction of the Ester Group
The ester functionality can be reduced to a primary alcohol, 3-[4-(methylamino)phenyl]propan-1-ol. Powerful reducing agents are typically required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. numberanalytics.com The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl group. numberanalytics.com
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters but can be effective under specific conditions or with certain catalysts. numberanalytics.com
The presence of the amine group may require protective strategies or careful selection of reagents to avoid side reactions. However, some modern catalytic methods show tolerance for amine functionalities. For example, nickel-catalyzed reductions of amides have been shown to leave ester groups intact, suggesting that selective reduction of the ester in the presence of the amine is feasible with the right choice of catalyst system. nih.gov
| Reducing Agent | Product | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 3-[4-(methylamino)phenyl]propan-1-ol | Anhydrous ether solvent, followed by aqueous workup | Strong, non-selective; will also reduce other carbonyls |
| Sodium Borohydride (NaBH₄) | Generally unreactive with esters | Standard conditions | Requires activation or specific catalysts numberanalytics.com |
Nucleophilic Acyl Substitution Reactions
The ester can react with various nucleophiles in a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This reaction pathway involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. chemistrysteps.comlibretexts.org
Aminolysis: Reaction with ammonia (B1221849), primary amines, or secondary amines can convert the ester into the corresponding amide. chemistrysteps.comncert.nic.in For example, reaction with ammonia would yield 3-[4-(methylamino)phenyl]propanamide. While possible, the reaction is generally less efficient than using more reactive acyl chlorides. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) typically add twice to esters, leading to the formation of tertiary alcohols after an initial ketone intermediate is formed.
Reactions Involving the Secondary Amine Functionality
The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and basic. ncert.nic.in It can readily participate in reactions such as alkylation and acylation.
Alkylation and Acylation Reactions of the Methylamino Group
N-Alkylation: The secondary amine can be alkylated by reacting with alkyl halides to form a tertiary amine. ncert.nic.in For example, reaction with methyl iodide would yield Methyl 3-[4-(dimethylamino)phenyl]propanoate. This reaction proceeds via an Sₙ2 mechanism. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. ncert.nic.in Catalytic methods using alcohols as alkylating agents in the presence of iridium or ruthenium complexes have also been developed for aniline (B41778) derivatives. nih.govacs.org
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine) converts the secondary amine into an amide. ncert.nic.in For instance, reacting the compound with acetyl chloride would produce Methyl 3-[4-(N-methylacetamido)phenyl]propanoate. This is a robust method for forming an amide bond. ncert.nic.in
| Reaction Type | Reagent | Product Type | Mechanism |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Sₙ2 ncert.nic.in |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Nucleophilic Acyl Substitution ncert.nic.in |
Oxidation Pathways of Aromatic Amines
Aromatic amines are susceptible to oxidation, and the specific products depend on the oxidant and reaction conditions. The oxidation of N-substituted aromatic amines can be complex. nih.govuomustansiriyah.edu.iq
Formation of Radical Cations: One-electron oxidation of N-methyl-substituted aromatic amines can generate nitrogen-centered cation radicals. nih.govmdpi.com These intermediates are key in many oxidation pathways. nih.gov
N-Dealkylation: Enzymatic or chemical oxidation can lead to N-dealkylation, where the methyl group is removed to form a primary amine, with formaldehyde (B43269) often being a byproduct. nih.govuomustansiriyah.edu.iq This process may proceed through the formation of an unstable iminium cation intermediate. nih.gov
Oxidative Coupling/Polymerization: Under certain conditions, such as anodic oxidation, the radical cations of aromatic amines can couple together. mdpi.comacs.org For instance, the oxidation of N,N-diphenylaniline leads to tail-to-tail coupling to form tetraphenyl benzidine. mdpi.com Similar coupling reactions could potentially occur with this compound, leading to dimers or oligomers.
Conversion to Nitro Compounds: Strong oxidizing agents can convert the amino group to a nitro group, although this often requires harsh conditions and may proceed through hydroxylamine (B1172632) and nitroso intermediates. mdpi.com
The specific pathway is highly dependent on the structure of the amine and the oxidizing system used. nih.gov
Amine Participation in Cyclization Reactions
The secondary amine of this compound is a key functional group that can act as an intramolecular nucleophile, leading to various cyclization products depending on the reaction conditions. The proximity of the ester group and the activated phenyl ring provides pathways for the formation of new heterocyclic structures.
One of the most direct potential cyclizations is the intramolecular aminolysis of the ester. In this reaction, the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the methyl ester. This process is typically favored under basic or neutral conditions which ensure the amine is in its nucleophilic, deprotonated state. Such reactions for related N-aryl-β-alanine esters are known to produce cyclic amides, in this case, a substituted 1,2,3,4-tetrahydroquinolin-4-one. researchgate.net The reaction proceeds through a tetrahedral intermediate which then eliminates methanol to form the six-membered lactam ring. The rate of this cyclization is highly dependent on factors like pH and solvent polarity.
Alternatively, under acidic conditions, the phenyl ring itself can participate in cyclization. For instance, an intramolecular Friedel-Crafts-type acylation could be envisaged. Protonation of the ester carbonyl would increase its electrophilicity, potentially allowing the activated phenyl ring to attack the carbonyl carbon. However, this pathway is generally less favorable than cyclizations involving the more nucleophilic amine.
A more complex and synthetically powerful cyclization is the Pictet-Spengler reaction. wikipedia.org While the classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, a modified approach could be applied to derivatives of this compound. For instance, if the propanoate side chain were to be converted into a suitable aldehyde, an acid-catalyzed intramolecular cyclization would lead to the formation of a tetrahydroquinoline ring system, a core structure in many alkaloids. nih.gov
Reactions on the Phenyl Ring
The phenyl ring of this compound is rendered electron-rich by the presence of two electron-donating groups: the strongly activating methylamino group and the weakly activating alkyl side chain. This high electron density makes the ring highly susceptible to electrophilic attack and also enables modern metal-catalyzed C-H functionalization reactions.
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring is dictated by the directing effects of the existing substituents. wikipedia.orgtotal-synthesis.com
Methylamino Group (-NHMe): This is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. It is a strong ortho, para-director.
3-(Methoxycarbonyl)ethyl Group (-CH₂CH₂COOMe): This is an alkyl group attached to the ring. Alkyl groups are weakly activating through an inductive effect and are also ortho, para-directors. libretexts.org
Since the two substituents are para to each other, their directing effects are cooperative. Both groups direct incoming electrophiles to the positions ortho to the methylamino group (positions 2 and 6) and meta to the propanoate side chain. The powerful activating and directing nature of the methylamino group is the dominant factor, leading to a strong preference for substitution at these positions. byjus.com
However, under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃), the basic nitrogen atom can be protonated to form an anilinium ion (-NH₂Me⁺). This protonated group is strongly deactivating and becomes a meta-director. byjus.com This would direct the incoming electrophile to the positions meta to itself (positions 3 and 5), which are ortho to the propanoate side chain. To avoid this and achieve selective substitution at the positions activated by the amine, the reaction is often carried out under milder conditions or by using a protecting group for the amine. libretexts.org
| Electrophilic Reagent | Typical Conditions | Major Product(s) |
| Br₂ in CCl₄ or CH₃COOH | Mild, no Lewis acid | Methyl 3-[2-bromo-4-(methylamino)phenyl]propanoate |
| HNO₃, H₂SO₄ | Strong acid, low temp. | Mixture including Methyl 3-[4-(methylamino)-3-nitrophenyl]propanoate |
| SO₃, H₂SO₄ | Fuming sulfuric acid | 2-(Methylamino)-5-(2-(methoxycarbonyl)ethyl)benzenesulfonic acid |
| R-Cl, AlCl₃ (Friedel-Crafts) | Not recommended | Complex mixtures; aniline nitrogen complexes with AlCl₃ byjus.com |
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The field of transition metal-catalyzed cross-coupling has provided powerful tools for C-H bond functionalization, allowing for the formation of C-C, C-N, and C-O bonds at positions that are otherwise difficult to access. rsc.org For this compound, the amine group can act as a directing group, facilitating C-H activation at the ortho positions.
Palladium- and rhodium-catalyzed reactions are commonly employed for the directed C-H functionalization of anilines and related compounds. nih.gov For example, a directed C-H amination could introduce a new nitrogen-containing substituent at one of the positions ortho to the methylamino group. nih.gov Similarly, Suzuki-Miyaura or Heck-type couplings could be achieved at these positions following a C-H activation/borylation or C-H activation/olefination sequence. These methods offer a high degree of control and are often performed under milder conditions than classical electrophilic substitutions.
| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |
| Suzuki Coupling (via C-H Borylation) | Pd catalyst + B₂pin₂ | Aryl Halide | Methyl 3-[2-aryl-4-(methylamino)phenyl]propanoate |
| Heck Coupling (via C-H Activation) | Pd(OAc)₂ + Ligand | Alkene (e.g., Styrene) | Methyl 3-[4-(methylamino)-2-vinylphenyl]propanoate |
| C-H Amination | Ru(II) or Pd(II) catalyst | Amine or Amide Source | Methyl 3-[2-(dialkylamino)-4-(methylamino)phenyl]propanoate |
| C-H Arylation | Pd(OAc)₂ + Ligand | Aryl Halide | Methyl 3-[2-aryl-4-(methylamino)phenyl]propanoate |
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves both experimental kinetic studies and theoretical computational analysis.
Kinetic Studies and Reaction Rate Determination
Kinetic studies on similar amino ester prodrugs show that the cyclization pathway involves a rate-determining step which could be the initial nucleophilic attack of the amine on the ester carbonyl. nih.gov The observed rate constant (k_obs) for such a cyclization would typically follow an equation reflecting the concentration of the deprotonated, nucleophilic amine. The rate would be slow at low pH (where the amine is protonated) and increase as the pH approaches and surpasses the pKa of the anilinium ion, before potentially plateauing at high pH.
A simplified kinetic model can be expressed as: Rate = k_cyclization * [Amine] = k_cyclization * α * [Total Compound] where α is the fraction of the compound in the deprotonated amine form.
The table below presents hypothetical, illustrative kinetic data for an intramolecular aminolysis of an N-aryl-β-alanine ester, demonstrating the expected pH-dependence of the pseudo-first-order rate constant.
| pH | Fraction of Deprotonated Amine (α) | Observed Rate Constant (k_obs, s⁻¹) |
| 4.0 | ~0.01 | 1.5 x 10⁻⁵ |
| 5.0 | ~0.10 | 1.5 x 10⁻⁴ |
| 6.0 | ~0.55 | 8.3 x 10⁻⁴ |
| 7.0 | ~0.92 | 1.4 x 10⁻³ |
| 8.0 | ~0.99 | 1.5 x 10⁻³ |
Transition State Analysis and Computational Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms where experimental data is scarce. e3s-conferences.org By modeling the potential energy surface of a reaction, key intermediates and, crucially, transition states can be identified and their energies calculated.
For this compound, computational methods could be applied to:
Compare Reaction Pathways: The activation barriers (ΔG‡) for competing reactions, such as intramolecular aminolysis versus a Friedel-Crafts acylation, could be calculated to predict which pathway is kinetically favored under a given set of conditions.
Elucidate Regioselectivity in EAS: The stability of the different sigma-complex intermediates (ortho, meta, and para attack relative to the directing groups) can be calculated. The transition state leading to the most stable intermediate will have the lowest energy, thus predicting the major product. For this molecule, calculations would likely confirm that the transition state for substitution at the position ortho to the -NHMe group is significantly lower in energy than for other positions. nih.gov
Model Catalytic Cycles: In metal-catalyzed C-H activation, DFT can be used to model the entire catalytic cycle, including substrate coordination, C-H bond cleavage (often the rate-determining step), migratory insertion, and reductive elimination, providing a deep understanding of the catalyst's role. acs.org
Such analyses provide invaluable, atom-level insights into the factors controlling chemical reactivity and selectivity, guiding the rational design of synthetic strategies. e3s-conferences.org
Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 3 4 Methylamino Phenyl Propanoate
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is fundamental in determining the purity of Methyl 3-[4-(methylamino)phenyl]propanoate and analyzing it within complex mixtures. The selection of a specific technique depends on the analyte's properties, such as polarity, volatility, and charge.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds with its polarity.
Method Development Insights: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation from potential impurities and degradation products. pensoft.net
Column Selection: A C18 (octadecylsilane) column is a common first choice, offering excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The secondary amine group in the molecule necessitates the use of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase. This ensures the amine is protonated, which leads to improved peak shape and prevents tailing.
Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This allows for the efficient elution of both polar and non-polar impurities in a single run, providing a comprehensive purity profile in a shorter analysis time compared to isocratic methods. nih.gov
Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength is typically set at the absorbance maximum of the analyte, which can be determined using a photodiode array (PDA) detector.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acidifier for good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Elution | Gradient | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Sensitive detection due to the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
While this compound has limited volatility, Gas Chromatography (GC) can be employed for its analysis following a chemical derivatization step. Derivatization converts the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis.
Derivatization Strategy: The active hydrogen on the secondary amine group is the primary site for derivatization. Silylation is a common and effective technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the amine hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule and increases its volatility.
GC Method Parameters: Following derivatization, the TMS-derivative can be analyzed using a GC system, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Table 2: Typical GC Method Parameters for TMS-Derivatized Analyte
| Parameter | Condition | Purpose |
|---|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Oven Program | Start at 100°C, ramp to 280°C | Temperature gradient to separate compounds by boiling point. |
| Detector | Mass Spectrometry (MS) | Provides both quantification and structural information. |
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes in an electric field. longdom.org The basic methylamino group on the phenyl ring makes this compound an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. mdpi.com
Principle of Separation: In a CZE system, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), or buffer. At a low pH (e.g., pH 2.5), the secondary amine group of the analyte will be fully protonated, imparting a net positive charge. When a high voltage is applied across the capillary, this positively charged species will migrate towards the cathode (negative electrode). The separation from other components in a mixture occurs because different ions migrate at different velocities depending on their electrophoretic mobility. nih.gov This technique is highly efficient and requires minimal sample and reagent volumes, aligning with the principles of green chemistry. mdpi.com
Table 3: Representative CZE Method Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Capillary | Fused Silica, 50 cm effective length, 75 µm i.d. | Standard capillary for CZE separations. |
| Background Electrolyte | 50 mM Sodium Phosphate, pH 2.5 | Low pH buffer to ensure analyte is cationic. |
| Voltage | +20 kV | Driving force for electrophoretic separation. |
| Temperature | 25 °C | Maintains stable viscosity and mobility. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of sample. |
| Detection | UV at 214 nm | Detection at a lower wavelength for higher sensitivity. |
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of this compound. Techniques like NMR, IR, and Raman spectroscopy provide complementary information about the atomic connectivity, functional groups, and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular skeleton.
Structural Elucidation:
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons (typically as two doublets for a para-substituted ring), the two methylene (B1212753) (-CH₂-) groups of the propanoate chain (as two triplets), the ester methyl (-OCH₃) group (as a singlet), and the amine methyl (-NHCH₃) group (as a singlet).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info The spectrum would show distinct signals for the aromatic carbons, the ester carbonyl carbon, the two methylene carbons, and the two methyl carbons.
2D NMR: Techniques like ¹H-¹H COSY confirm the coupling between the adjacent methylene groups in the propanoate chain. Heteronuclear experiments like HSQC and HMBC are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, which is crucial for unambiguous assignment of all signals. mdpi.com
Conformational Analysis: NMR can also probe the three-dimensional structure and dynamics of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for conformational studies. mdpi.com This experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. For instance, NOESY correlations could reveal the preferred orientation of the propanoate side chain relative to the plane of the phenyl ring.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (ortho to -NHCH₃) | ~6.6 | ~113 |
| Aromatic CH (ortho to -CH₂) | ~7.1 | ~129 |
| Aromatic C (ipso to -NHCH₃) | - | ~148 |
| Aromatic C (ipso to -CH₂) | - | ~128 |
| -CH₂-Ar | ~2.9 (triplet) | ~36 |
| -CH₂-COO- | ~2.6 (triplet) | ~30 |
| C=O (Ester) | - | ~173 |
| -OCH₃ | ~3.7 (singlet) | ~52 |
| -NHCH₃ | ~2.8 (singlet) | ~31 |
| -NH- | ~3.8 (broad singlet) | - |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk They are excellent for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.
Functional Group Identification: The key functional groups in this compound give rise to distinct peaks in the IR and Raman spectra.
Ester Group: The most prominent feature in the IR spectrum is typically the strong, sharp absorption band from the carbonyl (C=O) stretch of the ester group. docbrown.info The C-O stretching vibrations of the ester also produce strong bands.
Amine Group: The N-H stretching vibration of the secondary amine appears as a moderate band in the high-frequency region of the IR spectrum. The C-N stretching vibration can also be observed.
Aromatic Ring: The C=C stretching vibrations within the phenyl ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Alkyl Groups: The C-H stretching vibrations of the methylene and methyl groups are found just below 3000 cm⁻¹.
Vibrational Studies: While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. This makes them complementary. For instance, the symmetric stretching of the aromatic ring is often weak in the IR spectrum but produces a strong signal in the Raman spectrum. A combined analysis of both IR and Raman data, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the molecule's fundamental vibrational modes. acs.org
Table 5: Key Vibrational Frequencies for Functional Group Identification
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium | Weak |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong | Strong |
| C=O (Ester) | Stretch | 1730 - 1750 | Very Strong | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1610 | Medium-Strong | Strong |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong | Medium |
| C-N (Amine) | Stretch | 1250 - 1350 | Medium | Medium |
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Reaction Intermediates
Mass spectrometry is a pivotal technique for elucidating the structure of this compound and understanding its behavior under ionization conditions. The fragmentation pathways of this compound and its analogs can be predicted and analyzed to confirm its molecular structure and identify potential reaction intermediates.
The initial ionization of a molecule like this compound in a mass spectrometer results in a molecular ion. docbrown.info The fragmentation of this molecular ion then provides a unique fingerprint. For instance, in the mass spectrum of the related compound Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, the molecular ion peak (M+) is observed, along with several fragment ions. mdpi.com
Key fragmentation pathways for phenylpropanoate structures often involve cleavages at the ester group and along the propanoate chain. For example, the mass spectrum of methyl propanoate shows a characteristic molecular ion peak at m/z 88. docbrown.info Fragmentation can lead to the loss of a methoxy (B1213986) group (-OCH3) or other parts of the ester. In substituted phenylpropenoates, the position of substituents on the phenyl ring can direct the fragmentation, such as the loss of a halogen from an ortho position. nih.gov
In the case of this compound, expected fragmentation could include:
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the methylamino group.
Benzylic cleavage: Cleavage of the C-C bond between the phenyl ring and the propanoate chain, which can be influenced by the activating effect of the aromatic ring. thieme-connect.de
Ester fragmentation: Loss of the methoxy group or the entire methoxycarbonyl group.
Automated tandem mass spectrometry can be employed to systematically map these fragmentation pathways. nih.gov This involves isolating a specific ion and then inducing further fragmentation to establish parent-daughter ion relationships. The study of trifluoroacetyl derivatives of similar compounds, such as amphetamines, has shown that α-cleavage from the amide nitrogen is a common fragmentation route. researchgate.net
The analysis of reaction intermediates is also facilitated by mass spectrometry. During the synthesis of related compounds, intermediates can be detected and characterized, providing insights into the reaction mechanism. For example, in the synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, the formation of a stable cation intermediate was observed. mdpi.com
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 193 | [M]+• | Molecular Ion |
| 162 | [M - OCH3]+ | Loss of methoxy radical |
| 134 | [M - COOCH3]+ | Loss of methoxycarbonyl radical |
| 120 | [C8H10N]+ | Benzylic cleavage |
| 106 | [C7H8N]+ | Cleavage of the propanoate chain |
This table is predictive and based on common fragmentation patterns of similar compounds.
X-ray Crystallography for Solid-State Structure Determination (on derivatives or related compounds)
For instance, the crystal structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, a chalcone (B49325) derivative with a similar substituted phenyl group, reveals an E configuration around the double bond. researchgate.net The dihedral angle between the two phenyl rings in this molecule is 45.5 (3)°. researchgate.net The dimethylamino group is nearly coplanar with the phenyl ring to which it is attached. researchgate.net Such studies on related structures suggest that the 4-(methylamino)phenyl group in this compound would also likely exhibit a high degree of planarity.
In another example, the crystal structure of 3-(4-(Dimethylamino)phenyl)-2-(phenylamino)isoquinolin-1(2H)-one was determined from a reaction involving a related starting material. researchgate.net The analysis of such crystal structures helps in understanding the supramolecular architecture, which is often stabilized by hydrogen bonds and other non-covalent interactions. eurjchem.com
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Sample Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. uoguelph.ca
GC-MS/MS: This technique is suitable for the analysis of volatile and thermally stable compounds. uoguelph.ca For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. GC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in a complex matrix. au.dk The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances the specificity of detection. au.dk
LC-MS/MS: This is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov A liquid chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection. The development of a sensitive LC-MS/MS method for a newly synthesized anticancer compound, for example, involved a simple one-step protein precipitation for sample preparation and achieved a low limit of quantification. nih.gov For the analysis of β-N-methylamino-L-alanine (BMAA), another amino acid derivative, an LC-MS method with propyl chloroformate derivatization showed improved sensitivity. researchgate.net
These hyphenated techniques are crucial in various fields, including metabolomics, where they are used for the comprehensive profiling of metabolites in biological samples. core.ac.uk The choice between GC-MS and LC-MS depends on the physicochemical properties of the analyte and the nature of the sample matrix. uoguelph.ca
Development of Quantitative Analytical Methods for Research Applications
The development of robust and validated quantitative analytical methods is essential for research applications involving this compound. These methods are necessary for determining the concentration of the compound in various matrices with high accuracy and precision.
Several analytical techniques can be employed for quantification. High-performance liquid chromatography (HPLC) with UV detection is a common method. mdpi.com For instance, in the analysis of pectin, HPLC was used to determine the degree of methylesterification. mdpi.com
For higher sensitivity and selectivity, LC-MS/MS is often the method of choice. nih.gov The development of a quantitative LC-MS/MS method typically involves:
Method Optimization: Selecting the appropriate chromatographic column, mobile phase, and mass spectrometric conditions.
Method Validation: Assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Sample Preparation: Developing an efficient extraction procedure to isolate the analyte from the sample matrix.
For example, a validated LC-MS/MS method for the determination of a new anticancer compound in rat plasma showed linearity over a specific concentration range with good precision and accuracy. nih.gov
Table 2: Comparison of Analytical Methods for Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Relatively low cost, robust. | Lower sensitivity and selectivity compared to MS. |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. phytopharmajournal.com | High resolution, good for volatile compounds. | May require derivatization, not suitable for thermolabile compounds. |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. nih.gov | High sensitivity, high selectivity, applicable to a wide range of compounds. | Higher cost, potential for matrix effects. |
Theoretical and Computational Chemistry Studies of Methyl 3 4 Methylamino Phenyl Propanoate
Quantum Chemical Calculations: A Lack of Specific Data
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These methods are critical for predicting reactivity and molecular properties from first principles.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a variety of properties, including molecular geometries, vibrational frequencies, and reaction energies. For related compounds like aniline (B41778) and its derivatives, DFT studies have been performed to understand their molecular and electronic structures, as well as vibrational frequencies. Such studies typically involve optimizing the molecular geometry and calculating electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity. However, specific DFT calculations detailing the electronic structure, orbital energies, or reactivity descriptors for Methyl 3-[4-(methylamino)phenyl]propanoate are not present in the surveyed literature.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. These methods can provide highly accurate results, though often at a greater computational cost than DFT. They are valuable for benchmarking other computational methods and for obtaining precise energetic and structural information. While the pKa and conformational properties of substituted anilines have been studied using various levels of ab initio theory, no such high-accuracy calculations have been published for this compound.
Molecular Mechanics and Dynamics Simulations: An Uncharted Territory
Molecular mechanics and dynamics simulations are essential for understanding the macroscopic behavior of chemical systems based on their atomic-level interactions. These simulations can model the movement of atoms over time, providing insights into conformational changes and intermolecular interactions.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has several rotatable bonds, this analysis is key to understanding its three-dimensional structure and how that structure influences its properties. Studies on N-methylated amides and other aniline derivatives have explored their conformational preferences. A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, but such a study has not been reported.
Intermolecular Interactions and Solvent Effects
The behavior of a molecule is significantly influenced by its interactions with surrounding molecules, including solvents. Molecular dynamics simulations are particularly well-suited for studying these effects. For instance, simulations of aromatic esters in solution have provided valuable information on their structure and intermolecular forces. Similarly, the influence of cosolvents on molecular interactions has been investigated using molecular dynamics. A detailed simulation of this compound in various solvents would reveal important information about its solvation shell, hydrogen bonding capabilities, and how the solvent affects its conformation and reactivity. At present, such specific simulation data is unavailable.
Spectroscopic Property Prediction from Computational Models
Computational models are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. Methods like DFT can accurately calculate vibrational frequencies (infrared and Raman spectra), as well as NMR chemical shifts and UV-Vis electronic transitions. The comparison of calculated and experimental spectra can confirm molecular structures and provide a more detailed assignment of spectral features. While computational studies have been used to analyze the spectra of related compounds, there are no published reports of computationally predicted spectra for this compound.
Computational NMR and IR Spectral Prediction
There are no published studies detailing the computational prediction of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) of the molecule. This analysis is crucial for comparing theoretical data with experimental results to confirm molecular structure and understand its electronic environment. Without dedicated research, no theoretical spectral data can be presented.
UV-Vis Absorption and Fluorescence Properties
Similarly, research on the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of this compound from a computational standpoint is absent from the scientific literature. Theoretical investigations in this area, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. These calculations also help in understanding the photophysical behavior of the compound, including its potential for fluorescence. The lack of specific studies means that no data on its computed electronic transitions or potential luminescent characteristics can be reported.
Reaction Pathway Modeling and Transition State Characterization
No computational studies have been published that model the reaction pathways or characterize the transition states involving this compound. This type of research is fundamental for understanding reaction mechanisms, determining activation energies, and predicting the kinetics and thermodynamics of chemical transformations. Without such research, it is not possible to provide a computational account of its synthesis, degradation, or any other chemical reactions it might undergo.
Prediction of Chemical Reactivity Descriptors (e.g., HOMO-LUMO energies, Fukui functions)
A computational analysis of the chemical reactivity descriptors for this compound has not been reported in the literature. These descriptors, derived from molecular orbital theory, are essential for predicting the chemical behavior of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Fukui functions, which help in identifying the most likely sites for electrophilic, nucleophilic, and radical attack. The absence of dedicated computational research prevents the presentation of a data table or a detailed discussion of these fundamental reactivity indicators.
Applications of Methyl 3 4 Methylamino Phenyl Propanoate in Synthetic Chemistry and Materials Science
Role as a Versatile Synthetic Intermediate
The reactivity of the functional groups present in Methyl 3-[4-(methylamino)phenyl]propanoate makes it a versatile intermediate in organic synthesis. The secondary amine can undergo N-alkylation or N-acylation, the ester group can be hydrolyzed, reduced, or transesterified, and the phenyl ring is amenable to electrophilic substitution, allowing for extensive molecular modifications.
Precursor for Analogues and Derivatives
The fundamental structure of this compound serves as a scaffold for the synthesis of a wide array of analogues and derivatives. By modifying its core components, chemists can systematically alter the molecule's properties to suit specific applications. For instance, the related compound Methyl 3-phenylpropanoate can be derivatized to introduce various functional groups onto the phenyl ring, such as a 4-nitrobenzyloxy group, yielding Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate. nih.gov This particular derivative provides a versatile scaffold where the alkyl carboxyl group can be used for further derivatization and the 4-nitrophenyl group acts as a protecting group for the phenol, which can be removed when needed. nih.gov
Similarly, modifications on the amino group and the phenyl ring lead to a variety of structures. Examples include the synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, which involves the alkylation of a ketene (B1206846) silyl (B83357) acetal. mdpi.comresearchgate.netua.es The synthesis of these complex derivatives highlights how simpler phenylpropanoate structures are essential starting points. Other related derivatives synthesized for various research purposes include:
(Z)-Methyl 3-(phenylamino)but-2-enoate, used in the copper-mediated synthesis of tetrasubstituted 1H-pyrazoles. orgsyn.org
Methyl 3-amino-3-(4-(1-bromonaphthalen-4-yl)phenyl)propanoate, another complex derivative built upon a similar backbone. clearsynth.com
Methyl 2,2-dimethyl-3-methylamino-3-phenylpropanoate, showcasing modifications on the propanoate chain. chemsynthesis.com
The synthesis of these varied molecules underscores the role of the basic phenylpropanoate framework as a key precursor for generating molecular diversity.
Building Block in Multi-Step Organic Syntheses
In the context of multi-step synthesis, organic molecules with specific functional groups are referred to as "building blocks". sigmaaldrich.com this compound fits this description perfectly, offering multiple reactive sites for the construction of more elaborate molecular architectures. Its utility is rooted in its ability to participate in sequential reactions to assemble complex target molecules. sigmaaldrich.com
The concept of multi-step synthesis often involves the sequential connection of such building blocks, where each step adds a new piece to the molecular puzzle. umontreal.ca For example, the amine group can be used as a nucleophile in one step, while the ester can be converted to a carboxylic acid in a subsequent step to participate in an amide coupling reaction. This bifunctionality allows for a programmed and controlled approach to synthesizing complex organic structures, making compounds like this compound valuable assets in the synthetic chemist's toolbox.
Utilization in Catalyst Development and Chiral Auxiliary Applications
The structural elements of this compound suggest its potential utility in the fields of catalysis and asymmetric synthesis. The nitrogen atom of the amino group can act as a ligand, coordinating to metal centers to form catalysts for various organic transformations. researchgate.net
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is achiral, it could be used to synthesize chiral derivatives that function as auxiliaries. For instance, chiral amines are used to generate enantiopure enamines, which can then be used to produce fluorinated products with high stereoselectivity. mdpi.com By creating a chiral version of the propanoate, for example by resolving a racemic mixture or through asymmetric synthesis, it could potentially be employed in stereoselective reactions such as aldol (B89426) additions or alkylations, similar to well-established auxiliaries like oxazolidinones or camphorsultam. wikipedia.orgsemanticscholar.org
Potential for Integration into Advanced Materials
The field of materials science continuously seeks new organic molecules that can be incorporated into functional materials. The properties of this compound make it a candidate for integration into polymers and supramolecular assemblies.
Polymer Chemistry Applications
The bifunctional nature of this compound allows for its potential use as a monomer in polymerization reactions. For example, after converting the ester group to a carboxylic acid, the resulting amino acid derivative could undergo condensation polymerization with a suitable co-monomer to form polyamides. The presence of the aromatic ring would impart rigidity and thermal stability to the resulting polymer chain. Alternatively, the amine functionality could react with epoxides or isocyanates to form epoxy resins or polyurethanes, respectively. These potential applications, while not yet demonstrated specifically for this compound, are based on the well-established principles of polymer chemistry.
Self-Assembled Systems and Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. northwestern.eduresearchgate.net The spontaneous formation of these ordered structures is known as self-assembly. mdpi.com this compound possesses several features that could facilitate self-assembly.
The key intermolecular interactions that drive self-assembly include hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netmdpi.com The structure of this compound includes:
A secondary amine (N-H group) that can act as a hydrogen bond donor.
A carbonyl oxygen (C=O group) that can serve as a hydrogen bond acceptor.
A phenyl ring that can participate in π-π stacking interactions with other aromatic rings.
These interactions could, under appropriate conditions, lead to the formation of ordered, one-, two-, or three-dimensional supramolecular architectures. northwestern.edu The ability to form such self-assembled systems is a critical step in designing "smart" materials with functions derived from the collective behavior of the assembled molecules. researchgate.net While specific studies on the self-assembly of this particular molecule are not prominent, its structural motifs are commonly found in other molecules known to form complex supramolecular structures. researchgate.net
Organic Electronics and Optoelectronic Materials
The functional groups within this compound, namely the electron-donating N-methylaniline group and the conjugated phenyl ring, are features commonly found in molecules developed for organic electronics and optoelectronic materials. nih.govresearchgate.net While specific studies on this compound are not prevalent, the characteristics of its constituent parts allow for informed speculation on its potential in these fields.
The N-methylaniline core is an analogue of aniline (B41778) and its derivatives, which are known to be essential in the production of polymers like polyanilines. yufenggp.comechemi.com Polyanilines are a class of conducting polymers that have been extensively studied for their electrical properties and potential applications in various electronic devices. rsc.org The presence of the amino group, which can be readily oxidized, allows for the formation of charge carriers, a fundamental requirement for electrical conductivity.
Derivatives of N-alkylanilines have been investigated as components in organic light-emitting diodes (OLEDs). nih.govrsc.orgbeilstein-journals.org In the architecture of an OLED, molecules with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required to facilitate the injection and transport of charge carriers (holes and electrons). semanticscholar.org The N-methylaniline moiety in this compound could potentially serve as a hole-transporting material, a common role for electron-rich aromatic amines.
It is important to note that the actual performance of this compound in organic electronic devices would depend on a multitude of factors, including its solid-state packing, thin-film morphology, and energy level alignment with other materials in a device. youtube.commdpi.com
Use in Chemical Probes and Sensing (non-biological)
The N-methylaniline component of this compound suggests its potential utility in the development of chemical probes and sensors for non-biological applications. Aniline and its derivatives have been explored as active materials in chemical sensors due to their reactivity and sensitivity to various analytes.
The lone pair of electrons on the nitrogen atom of the N-methylamino group can interact with Lewis acidic species or undergo changes in its electronic environment upon exposure to certain chemicals. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).
Polymers derived from aniline and its substituted analogues have been successfully employed in the fabrication of chemiresistive sensors. In such sensors, the adsorption of analyte molecules onto the polymer film alters its electrical conductivity, providing a measurable response. For instance, polyaniline-based sensors have shown sensitivity to gases like ammonia (B1221849) and hydrogen sulfide. While this compound is a small molecule, it could be electropolymerized or incorporated into a polymer matrix to create a sensitive layer for a sensor device.
The phenylpropanoate portion of the molecule could be functionalized to introduce specific recognition elements for a target analyte. For example, the ester group could be hydrolyzed to a carboxylic acid, which could then be coupled to a receptor molecule that has a high affinity for a particular chemical species. This modular approach would allow for the design of sensors with high selectivity.
The development of optical sensors based on aniline derivatives often relies on the modulation of their photophysical properties. The interaction with an analyte can alter the intramolecular charge transfer characteristics of the molecule, leading to a shift in its absorption or emission spectrum. The electronic properties of the N-methylaniline core in this compound make it a plausible candidate for such applications.
Environmental Fate and Degradation Pathways of Methyl 3 4 Methylamino Phenyl Propanoate
Photodegradation Studies
There is no available information from scientific studies concerning the photodegradation of Methyl 3-[4-(methylamino)phenyl]propanoate. Research detailing its reaction to sunlight, quantum yield, and the identity of its photolytic degradation products has not been documented.
Biodegradation Mechanisms in Environmental Systems
Specific biodegradation pathways for this compound in soil, water, or sediment have not been described in the scientific literature. Information regarding the microorganisms capable of degrading this compound and the enzymatic processes involved is currently unavailable.
Future Perspectives and Emerging Research Avenues for Methyl 3 4 Methylamino Phenyl Propanoate
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of efficient and sustainable methods for the synthesis of Methyl 3-[4-(methylamino)phenyl]propanoate and its derivatives is a primary area for future research. Current synthetic routes to similar N-aryl β-amino esters often rely on established methods that may have limitations in terms of substrate scope, efficiency, and environmental impact.
Future investigations are anticipated to focus on the development of novel catalytic systems that offer enhanced selectivity and reactivity. For instance, the use of earth-abundant, non-precious metal catalysts, such as copper, is a promising direction for the asymmetric synthesis of related N-aryl β-amino acid derivatives. nih.gov These systems, which can operate in air and under mild conditions, offer a practical and cost-effective alternative to traditional methods that often require noble metals like rhodium, ruthenium, or iridium. nih.gov The exploration of biocatalysis, utilizing enzymes like lipases, also presents a green and highly selective approach for the synthesis of β-amino acid esters through processes like the Michael addition of aromatic amines to acrylates.
Furthermore, metal- and additive-free synthesis strategies are gaining traction. A notable example is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a promoter in the alkylation of silyl (B83357) enol ethers. mdpi.comresearchgate.net This approach boasts high atom economy, generating water as the primary byproduct, and could be adapted for the synthesis of this compound.
A comparative look at different catalytic approaches for analogous compounds is presented in the table below:
| Catalyst Type | Precursors | Key Advantages |
| Copper(II) | N-aryl β-enamino esters | High air-stability, excellent stereocontrol, cost-effective |
| Lipase | Aromatic amines, acrylates | Green reaction conditions, high selectivity |
| HFIP (promoter) | Silyl enol ethers, benzhydrols | Metal- and additive-free, high atom economy |
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new applications and optimize the properties of this compound derivatives, high-throughput synthesis and screening (HTS) methodologies will be indispensable. These approaches enable the rapid generation and evaluation of large libraries of compounds, significantly reducing the time and resources required for traditional research cycles.
Future research will likely involve the implementation of automated platforms for the parallel synthesis of a diverse range of analogs. This could involve varying the substituents on the phenyl ring or modifying the ester group to explore the structure-activity relationships. The synthesis of poly(β-amino esters), which are biodegradable polymers with applications in gene delivery, demonstrates the potential for high-throughput polymerization of related monomers.
Once synthesized, these compound libraries can be subjected to HTS to identify promising candidates for various applications. This could include screening for biological activity, catalytic properties, or specific material characteristics. The integration of microreactors in a continuous-flow setup offers a powerful tool for the efficient synthesis and screening of β-amino acid esters, allowing for precise control over reaction conditions and rapid optimization.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is poised to revolutionize the design and discovery of new molecules. For this compound, AI and ML can be leveraged in several key areas.
Predictive modeling can be employed to forecast the physicochemical properties, reactivity, and potential biological activity of virtual derivatives. By training algorithms on existing chemical data, researchers can prioritize the synthesis of compounds with the highest probability of desired characteristics, thereby saving considerable time and resources. For instance, ML models are being developed to predict the activation energies of catalytic reactions with high accuracy, which can guide the design of more efficient synthetic routes. acs.org
Furthermore, ML can be instrumental in the design of novel catalysts for the synthesis of this compound. By analyzing vast datasets of catalyst structures and performance, machine learning algorithms can identify subtle correlations and propose new catalyst designs with enhanced activity and selectivity for C-N bond formation. innovations-report.comumich.edu This data-driven approach can accelerate the discovery of next-generation catalytic systems.
Discovery of Unexpected Reactivity and Applications
A fundamental aspect of chemical research is the serendipitous discovery of unexpected reactivity and novel applications. The unique combination of a secondary aromatic amine and a propanoate ester in this compound provides a fertile ground for such discoveries.
Future research should include systematic studies of the compound's reactivity under a wide range of conditions, including exposure to different catalysts, reagents, and energy sources (e.g., light, electricity). This could reveal unforeseen reaction pathways, leading to the synthesis of novel molecular architectures. For example, unexpected reactions have been observed in the coupling of N-acylbenzotriazoles with organozinc reagents, resulting in the formation of carboxylic acid esters instead of the expected ketones. researchgate.net
The exploration of its potential applications should extend beyond predictable areas. While its structural similarity to precursors of pharmaceuticals like fluoxetine (B1211875) might suggest a focus on medicinal chemistry, its properties could be relevant in materials science, for instance, as a monomer for novel polymers or as a component in organic electronic materials. google.com A multidisciplinary approach, combining synthetic chemistry with materials science and biology, will be crucial for uncovering the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[4-(methylamino)phenyl]propanoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step protocols involving esterification, amine protection/deprotection, and coupling reactions. For example, tert-butoxy-protected analogs (e.g., Methyl 3-[4-(tert-Butoxy)phenyl]propanoate) are synthesized using tert-butyl group protection of phenolic intermediates, followed by catalytic hydrogenation or acidolysis . Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) to improve yield and purity .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodology :
- NMR : and NMR verify the ester group (δ ~3.6–3.7 ppm for methoxy protons) and methylamino substitution (δ ~2.8 ppm for N–CH) .
- X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.05) confirm bond angles, dihedral angles, and hydrogen bonding patterns, as seen in structurally related compounds like Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for CHNO: 193.1103) .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection at 254 nm identifies impurities (<2% threshold) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >150°C for stable analogs) .
- Storage : Lyophilized samples stored at –20°C in inert atmospheres (argon) prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity or metabolic pathways of this compound?
- Methodology :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450 (CYP3A4) based on analog data .
- DFT Calculations : Predicts reactive sites (e.g., methylamino group’s nucleophilicity) and metabolic oxidation pathways .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.8, suggesting moderate lipophilicity) .
Q. How can contradictory data on the compound’s physicochemical properties (e.g., solubility, logP) be resolved?
- Methodology :
- Experimental Validation : Compare shake-flask solubility measurements (in PBS vs. DMSO) with computational predictions .
- Interlaboratory Studies : Standardize protocols (e.g., OECD guidelines) for logP determination via octanol-water partitioning .
- Meta-Analysis : Review literature for systematic errors (e.g., temperature variations in DSC measurements) .
Q. What strategies are used to investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) studies .
- Fluorescence Quenching : Monitors conformational changes in proteins upon ligand binding (e.g., tryptophan emission shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
